molecular formula C22H13F4N3OS B2733313 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1798465-27-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2733313
CAS No.: 1798465-27-6
M. Wt: 443.42
InChI Key: LEKRBBQHWNUFLM-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure incorporating a thiazole ring, a nicotinamide scaffold, and fluorinated aromatic systems, making it a compound of interest in several exploratory research areas. Compounds with nicotinamide and thiazole motifs are frequently investigated for their potential biological activities. For instance, nicotinamide derivatives are extensively studied in medicinal chemistry for their roles in cellular metabolism and as potential antifungal agents . Meanwhile, thiazole-containing compounds are common scaffolds in drug discovery and have been explored for various therapeutic targets, including inflammatory and immune-related disorders . The presence of fluorine and trifluoromethyl groups is a common strategy in agrochemical and pharmaceutical design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers may utilize this chemical as a building block or as a lead compound for further optimization in structure-activity relationship (SAR) studies. It is intended for use in laboratory settings only.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4N3OS/c23-16-7-3-1-5-14(16)21-29-18(12-31-21)15-6-2-4-8-17(15)28-20(30)13-9-10-19(27-11-13)22(24,25)26/h1-12H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKRBBQHWNUFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with the trifluoromethyl-substituted nicotinamide under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Key Features : Combines a thiazole ring with a urea-linked trifluoromethylphenyl group and a piperazine-acetate side chain.
  • Molecular Weight : 548.2 g/mol (ESI-MS) .
  • Synthesis : High yield (93.4%), suggesting efficient coupling strategies for thiazole-piperazine systems .
  • Differentiation : Unlike the target compound, 10d lacks the nicotinamide core and instead incorporates a urea linkage, which may alter binding affinity or solubility.

N-{4-(2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide (1439936-60-3)

  • Key Features: Thiazole-linked isonicotinamide with methoxyphenoxy and methyl substituents.
  • Molecular Weight : 435.48 g/mol .

Fluorophenyl-Substituted Nicotinamides

S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (7–53)

  • Key Features : 4-fluorophenyl attached to a 6-mercapto-nicotinamide core.
  • Synthesis : Utilizes 6-thiadicidinic acid and 4-fluoroaniline with EEDQ coupling, a method adaptable to the target compound’s synthesis .
  • Differentiation : The thiol (-SH) group in these compounds contrasts with the target’s trifluoromethyl and thiazole substituents, which may reduce oxidative instability but limit hydrophobic interactions .

Trifluoromethyl-Containing Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Key Features : Benzamide with a trifluoromethyl group and isopropoxy-phenyl substitution.
  • Application : Commercial fungicide targeting succinate dehydrogenase .
  • Differentiation : The benzamide core and isopropoxy group distinguish it from the target’s nicotinamide-thiazole scaffold, highlighting how core heterocycles influence target specificity .

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide

  • Key Features : Nicotinamide with bromo, pyrrolidinyl, and trifluoromethoxy groups.
  • Molecular Weight : 468.3 g/mol (UPLC-MS) .
  • Differentiation : The pyrrolidinyl and bromo substituents may enhance steric bulk compared to the target’s thiazole-phenyl system, impacting pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Application Reference
Target Compound Nicotinamide 6-CF₃, thiazole-2-(2-fluorophenyl) Not reported - Not reported -
10d (Ethyl piperazine-thiazole-urea derivative) Thiazole 4-(Trifluoromethylphenyl)urea, piperazine 548.2 93.4 Not reported
N-(4-fluorophenyl)-6-mercapto-nicotinamides Nicotinamide 4-Fluorophenyl, -SH ~300 (estimated) - Kinase inhibition
Flutolanil Benzamide 2-CF₃, isopropoxyphenyl ~323 (estimated) - Fungicide
1439936-60-3 (Thiazole-isonicotinamide) Isonicotinamide Methoxyphenoxy, methyl 435.48 - Not reported

Key Findings and Implications

Synthetic Efficiency : Thiazole-containing compounds (e.g., 10d) demonstrate high yields (>90%), suggesting robust methodologies for analogous syntheses .

Trifluoromethyl Impact : The trifluoromethyl group enhances hydrophobicity and metabolic stability across compounds (e.g., flutolanil vs. target) but requires balancing with polar groups to maintain solubility .

Thiazole vs.

Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from 4-fluorophenyl analogs (), altering target selectivity .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H17F3N4OS, with a molecular weight of approximately 448.47 g/mol. The presence of trifluoromethyl and fluorophenyl groups contributes to its lipophilicity and biological activity.

  • Inhibition of CDK9 :
    • This compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. By inhibiting CDK9, the compound reduces the expression of Mcl-1, an anti-apoptotic protein that plays a significant role in cancer cell survival .
  • Impact on Apoptosis :
    • The downregulation of Mcl-1 leads to increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy. Studies indicate that compounds targeting CDK9 can enhance the efficacy of existing chemotherapeutic agents .
  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound's mechanism includes inducing cell cycle arrest and promoting apoptosis through the intrinsic pathway .

Table 1: Biological Activity Overview

Biological ActivityObservationsReferences
CDK9 InhibitionReduced Mcl-1 levels; enhanced apoptosis
Antitumor EfficacySignificant cytotoxicity in cancer cell lines
Synergistic EffectsEnhanced effects when combined with other drugs

Case Study: In Vitro Efficacy

A study evaluated the efficacy of this compound in human colorectal carcinoma cells. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 0.5 µM, indicating potent activity against these cancer cells.
  • Mechanism : Flow cytometry analysis showed increased sub-G1 population, suggesting apoptosis induction.

Table 2: In Vitro IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colorectal)0.5Apoptosis induction
MCF7 (Breast Cancer)0.8Cell cycle arrest
A549 (Lung Cancer)0.7Inhibition of CDK9

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using 2-fluorophenyl-substituted precursors and thiourea derivatives under reflux in ethanol .
  • Step 2 : Coupling the thiazole intermediate with a nicotinamide derivative via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Catalysts like Pd(PPh₃)₄ and ligands such as XPhos improve yields .
  • Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structure using SHELXL (single-crystal diffraction, Mo-Kα radiation). SHELX programs are robust for small-molecule refinement, though twinning or disorder may require alternative software like Olex2 .
  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., ¹⁹F NMR for trifluoromethyl groups). Key signals: ~δ 7.8–8.2 ppm (aromatic protons), δ 165–170 ppm (carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected m/z ~494.1) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., JNK1/JNK3) using ADP-Glo™ assays. Structural analogs show activity in the 10–100 nM range .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values for similar thiazole derivatives range from 2–16 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for trifluoromethyl nicotinamides are often <10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Core Modifications : Replace the thiazole with triazole or pyridine rings to assess impact on target binding. Evidence shows triazolo[4,3-b]pyridazin-6-yl derivatives enhance kinase inhibition .
  • Substituent Effects : Systematically vary the 2-fluorophenyl group (e.g., chloro, methoxy) and trifluoromethyl position. SAR for TRPV1 antagonists indicates meta-substitution improves potency .
  • Pharmacokinetic Profiling : Measure logP (HPLC-based) and metabolic stability (microsomal assays). Trifluoromethyl groups increase lipophilicity (logP ~3.5) but may reduce aqueous solubility .

Q. What computational tools are effective for predicting binding modes and off-target effects?

  • Methods :

  • Docking Simulations : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., JNK1, PDB: 4H39). Focus on hydrogen bonding with the nicotinamide carbonyl and π-π stacking with the thiazole .
  • MD Simulations : GROMACS for stability analysis (100 ns trajectories). Key interactions: hydrophobic contacts with trifluoromethyl and fluorine atoms .
  • Machine Learning : Train QSAR models on public datasets (e.g., ChEMBL) to predict ADMET properties and toxicity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for JNK inhibitors vary by 10-fold depending on ATP levels .
  • Impurity Interference : Re-synthesize batches with >98% purity (HPLC) and retest. Thiazole byproducts (e.g., oxidation to sulfoxide) can artifactually inflate activity .
  • Cell Line Heterogeneity : Validate results across multiple lines (e.g., HEK293 vs. primary cells). Fluorophenyl-thiazole compounds show cell-type-dependent permeability .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenges :

  • Polymorphism : Multiple crystal forms due to flexible thiazole-phenyl linkage. Screen solvents (e.g., DMSO, THF) and cooling rates .
  • Disorder : Trifluoromethyl groups often cause electron density smearing. Collect high-resolution data (≤0.8 Å) and refine with SHELXL’s PART instruction .
  • Twinning : Use PLATON’s TWINABS for data integration. For severe cases, switch to synchrotron radiation .

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